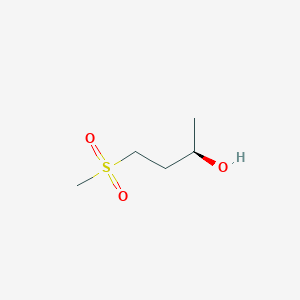

(2R)-4-methanesulfonylbutan-2-ol

説明

(2R)-4-Methanesulfonylbutan-2-ol is a chiral secondary alcohol featuring a methanesulfonyl (-SO₂CH₃) group at the fourth carbon of a four-carbon chain and a hydroxyl (-OH) group at the second carbon. Its molecular formula is C₅H₁₂O₃S, with a molar mass of 152.21 g/mol. The compound’s stereochemistry (R-configuration at C2) is critical for its biological and chemical activity, particularly in pharmaceutical and synthetic applications where enantioselectivity is paramount.

特性

IUPAC Name |

(2R)-4-methylsulfonylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(6)3-4-9(2,7)8/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAGZZPZZXARKH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2R)-4-Methanesulfonylbutan-2-ol is a chiral sulfonyl compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of (2R)-4-methanesulfonylbutan-2-ol, including its antioxidant, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

(2R)-4-Methanesulfonylbutan-2-ol features a methanesulfonyl group attached to a butanol backbone. Its chirality at the second carbon atom contributes to its unique biological interactions.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Research indicates that (2R)-4-methanesulfonylbutan-2-ol exhibits significant antioxidant properties. For instance, studies employing the DPPH radical scavenging method have demonstrated that this compound can effectively neutralize free radicals, outperforming traditional antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity |

|---|---|

| (2R)-4-Methanesulfonylbutan-2-ol | Higher than Ascorbic Acid |

| Ascorbic Acid | Reference Value |

Anticancer Activity

The anticancer potential of (2R)-4-methanesulfonylbutan-2-ol has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicate that (2R)-4-methanesulfonylbutan-2-ol is more cytotoxic to U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| U-87 (Glioblastoma) | 15 | High |

| MDA-MB-231 (Breast Cancer) | 25 | Moderate |

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Studies have indicated that (2R)-4-methanesulfonylbutan-2-ol possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .

Case Studies

- Study on Antioxidant Efficacy : A study conducted by Liu et al. demonstrated that derivatives of sulfonyl compounds, including (2R)-4-methanesulfonylbutan-2-ol, exhibited superior antioxidant activity compared to standard antioxidants. The study highlighted the compound's potential for therapeutic applications in oxidative stress-related conditions.

- Cytotoxicity Assessment : In a comparative study on various anticancer agents, (2R)-4-methanesulfonylbutan-2-ol was tested alongside established chemotherapeutics. The results indicated a promising profile for further development as an adjunct therapy in cancer treatment.

類似化合物との比較

Key Properties :

- Boiling Point : Estimated >200°C (due to polar sulfonyl group enhancing intermolecular forces).

- Solubility : High solubility in polar solvents (e.g., water, DMSO) due to sulfonyl and hydroxyl groups.

- Synthesis : Typically synthesized via sulfonation of (2R)-4-mercaptobutan-2-ol or chiral resolution of racemic mixtures using enzymatic methods.

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with three analogues: (2R)-4-Methylpentan-2-ol (), ((2R,3R)-3-methyl-3-(4-methylpent-3-en-1-yl)oxiran-2-yl)methyl 4-methylbenzenesulfonate (), and (2S)-4-Methanesulfonylbutan-2-ol (hypothetical enantiomer).

Physicochemical Properties

- Polarity : The sulfonyl group in (2R)-4-methanesulfonylbutan-2-ol increases polarity compared to methyl-substituted analogues (), enhancing solubility in aqueous media.

- Reactivity : Unlike the tosylate in , which is a leaving group, the methanesulfonyl group is electron-withdrawing but less reactive in substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。